molecular formula C22H25ClN4O3 B11567118 (3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide

(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B11567118
M. Wt: 428.9 g/mol
InChI Key: JNVPIQAJIZQIMR-WGARJPEWSA-N
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Description

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of 2-methylphenyl using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamoylation: The chlorinated intermediate is then reacted with isocyanates to form the carbamoyl group.

    Coupling with Butanamide: The final step involves coupling the carbamoylated intermediate with butanamide under specific conditions, such as the presence of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE: shares similarities with other carbamoyl-containing compounds, such as:

Uniqueness

The uniqueness of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C22H25ClN4O3/c1-13(2)16-8-10-17(11-9-16)24-20(28)12-14(3)26-27-22(30)21(29)25-19-7-5-6-18(23)15(19)4/h5-11,13H,12H2,1-4H3,(H,24,28)(H,25,29)(H,27,30)/b26-14-

InChI Key

JNVPIQAJIZQIMR-WGARJPEWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(/C)\CC(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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